2-(5-Bromopyridin-2-yl)acetamide
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Overview
Description
It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position of the pyridine ring and an acetamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)acetamide typically involves the reaction of 2-bromopyridine with chloroacetamide under specific conditions. One common method includes:
Reaction with Chloroacetamide:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Can lead to the formation of pyridine N-oxides.
Reduction: May result in the formation of amines or alcohols.
Coupling: Produces biaryl or alkyl-aryl compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and dyes, owing to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)acetamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(5-Bromopyridin-2-yl)acetamide can be compared with other pyridine derivatives such as:
2-(5-Bromopyrimidin-2-yl)acetamide: Similar structure but with a pyrimidine ring instead of pyridine.
2-(5-Chloropyridin-2-yl)acetamide: Chlorine atom instead of bromine, affecting reactivity and properties.
2-(5-Fluoropyridin-2-yl)acetamide: Fluorine atom, leading to different electronic effects and reactivity.
Biological Activity
2-(5-Bromopyridin-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom on the pyridine ring, which influences its biological properties. The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of this compound includes:
- Anticancer Activity : The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, including cholangiocarcinoma and bladder cancer .
- Enzyme Inhibition : It acts as an enzyme inhibitor, particularly affecting serine proteases, which play crucial roles in physiological processes such as blood coagulation and inflammation .
- Antimicrobial Properties : Studies indicate that it may possess antibacterial and antimicrobial properties, making it a candidate for further exploration in the treatment of infections .
The mechanisms through which this compound exerts its biological effects include:
- FGFR Inhibition : By binding to FGFRs, the compound inhibits downstream signaling pathways that promote cell proliferation and survival in tumor cells .
- Proteolytic Enzyme Modulation : It influences the activity of serine proteases, thereby affecting processes like fibrinolysis and complement activation, which are critical for maintaining homeostasis and responding to injury .
1. Anticancer Efficacy
A study evaluated the efficacy of this compound in preclinical models of cancer. The results demonstrated:
Study Parameter | Result |
---|---|
Tumor Response Rate | 36% overall response rate in treated models |
Complete Response | 2.8% of subjects showed complete tumor regression |
Partial Response | 33% exhibited significant tumor shrinkage |
These findings suggest that the compound may be effective in managing certain types of malignancies by targeting FGFR pathways .
2. Enzyme Inhibition Studies
Research into the enzyme inhibitory properties of this compound revealed:
Enzyme Target | Activity Level |
---|---|
Serine Proteases | Significant inhibition observed |
Bradykinin Production | Reduced levels following treatment |
This indicates its potential utility in conditions where modulation of proteolytic activity is beneficial, such as in thrombotic disorders or inflammatory diseases .
Potential Therapeutic Applications
Given its diverse biological activities, this compound could be explored for various therapeutic applications:
- Oncology : As a targeted therapy for cancers associated with FGFR dysregulation.
- Infectious Diseases : As a novel antimicrobial agent due to its antibacterial properties.
- Inflammatory Conditions : For its ability to modulate serine protease activity.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-2-6(10-4-5)3-7(9)11/h1-2,4H,3H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUIFMMXLSUUHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726296 |
Source
|
Record name | 2-(5-Bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335055-45-2 |
Source
|
Record name | 2-(5-Bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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